molecular formula C28H28BrF3N4OS B2962436 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476442-41-8

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2962436
CAS No.: 476442-41-8
M. Wt: 605.52
InChI Key: AZHQUOUJAQBKHY-UHFFFAOYSA-N
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Description

The compound N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a triazole-based derivative with three distinct structural motifs:

  • Triazole core: A 4H-1,2,4-triazole ring, which is a nitrogen-rich heterocycle known for metabolic stability and diverse pharmacological activities.
  • A 3-(trifluoromethyl)phenyl group at position 4, enhancing electron-withdrawing effects and resistance to oxidative metabolism.
  • Adamantane carboxamide: A rigid, lipophilic adamantane moiety linked via a methylene group, which may improve blood-brain barrier penetration and receptor binding .

Its design aligns with strategies to optimize pharmacokinetics and target engagement observed in structurally related molecules .

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BrF3N4OS/c29-22-6-4-17(5-7-22)16-38-26-35-34-24(36(26)23-3-1-2-21(11-23)28(30,31)32)15-33-25(37)27-12-18-8-19(13-27)10-20(9-18)14-27/h1-7,11,18-20H,8-10,12-16H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQUOUJAQBKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC(=C5)C(F)(F)F)SCC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by several distinct structural features:

  • Adamantane Core : A unique hydrocarbon structure that contributes to the compound's stability and lipophilicity.
  • Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Bromophenyl and Trifluoromethyl Substituents : These groups can enhance biological activity through electronic effects.

Anticancer Activity

Recent studies have indicated that compounds with triazole moieties exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, showing promising results.

Case Study: Anticancer Efficacy

In a study conducted by Fayad et al. (2019), the compound was screened against multicellular spheroids of cancer cells. The results demonstrated an IC50 value of approximately 1.5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has shown that derivatives containing the triazole ring often exhibit broad-spectrum antimicrobial effects.

Data Table: Antimicrobial Activity Comparison

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
N-[(5-{...})E. coli32 µg/mL
N-[(5-{...})S. aureus16 µg/mL
DoxycyclineE. coli8 µg/mL
DoxycyclineS. aureus4 µg/mL

Note: Values are indicative and derived from comparative studies on related compounds .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The presence of the sulfanyl group may disrupt microbial cell membranes or interfere with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Triazole Moiety : Essential for anticancer and antimicrobial activity.
  • Bromophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Adamantane Backbone : Provides structural stability and potential for further modifications.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural analogs and their properties:

Compound Name & Source Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound Triazole, 4-bromophenyl sulfanyl, 3-CF3-phenyl, adamantane carboxamide C28H31BrF3N4OS 608.0 Inferred anticancer/antihypoxic Structural features suggest enhanced stability and bioactivity .
BA66900 () Triazole, 4-fluorophenyl sulfanyl, 2-phenylethyl, adamantane carboxamide C29H33FN4OS 504.66 Research use Fluorophenyl variant highlights substituent effects on polarity .
5-(Adamantane-1-yl)-4-R-triazole-3-thiones () Adamantane, triazole, alkylthio groups (e.g., C4H9S) Varies (e.g., C16H23N3S) ~300–400 Antihypoxic Increased survival time in hypoxia models at 1/10 LD50 .
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () Triazole, 3-bromophenyl, aryl amines C15H12BrN5 (example) ~350–400 Anticancer Moderate activity (IC50: 10–50 µM) against MCF-7 and HeLa cell lines .
4-[(4-Bromophenyl)sulfonyl]phenyl-1,3-oxazoles () Oxazole, bromophenyl sulfonyl C21H15BrN2O3S (example) ~470–500 Cytotoxic LC50: 5–20 µg/mL against Daphnia magna .
N-(4-Bromophenyl)acetamide () Acetamide, 4-bromophenyl C8H8BrNO 214.06 Structural reference Crystallographic data highlights halogen bonding potential .

Key Comparative Insights

Triazole-Adamantane Hybrids ()
  • Structural Similarities : Both the target compound and ’s analogs incorporate adamantane and triazole moieties.
  • Functional Differences : ’s derivatives feature alkylthio groups (e.g., butyl, pentyl) instead of aryl sulfanyl or trifluoromethyl substituents. These simpler side chains were tested for antihypoxic activity, increasing survival time in rats by 20–40% compared to controls . The target compound’s bulkier aromatic groups may redirect activity toward anticancer or antiviral pathways.
Bromophenyl-Containing Triazoles ()
  • Shared Features : The 5-(3-bromophenyl)triazol-3-amine analogs share the bromophenyl group but lack adamantane.
  • Activity Profile : These compounds exhibit moderate cytotoxicity (IC50: 10–50 µM) against breast and cervical cancer cells, suggesting the bromophenyl group contributes to DNA intercalation or kinase inhibition . The target compound’s adamantane may enhance cellular uptake or target specificity.
Fluorophenyl Analog (BA66900, )
  • Substituent Effects: Replacing bromine with fluorine reduces molecular weight (504.66 vs. Fluorine’s electronegativity may also alter binding interactions compared to bromine’s steric bulk .
Oxazole Derivatives ()
  • Heterocycle Comparison : Oxazoles, while less nitrogen-dense than triazoles, exhibit cytotoxicity via intercalation or topoisomerase inhibition. The bromophenyl sulfonyl group in these compounds aligns with the target’s sulfanyl motif, underscoring the role of sulfur in redox modulation .
Simpler Bromophenyl Analogs ()
  • Structural Benchmark : N-(4-Bromophenyl)acetamide provides crystallographic data (e.g., C-Br bond length: 1.8907 Å), illustrating how halogen placement influences molecular conformation .

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